molecular formula C20H20O5 B14401303 3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate CAS No. 89510-02-1

3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate

Cat. No.: B14401303
CAS No.: 89510-02-1
M. Wt: 340.4 g/mol
InChI Key: DWTQHMUZTGXLGQ-UHFFFAOYSA-N
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Description

3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with propanoyl and prop-2-en-1-yl groups, along with diacetate functionalities. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the acylation of a naphthalene derivative followed by allylation and acetylation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Properties

CAS No.

89510-02-1

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2-acetyloxy-3-propanoyl-4-prop-2-enylnaphthalen-1-yl) acetate

InChI

InChI=1S/C20H20O5/c1-5-9-15-14-10-7-8-11-16(14)19(24-12(3)21)20(25-13(4)22)18(15)17(23)6-2/h5,7-8,10-11H,1,6,9H2,2-4H3

InChI Key

DWTQHMUZTGXLGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=C

Origin of Product

United States

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